
1-(4-Bromo-2-chlorobenzenesulfonyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-chlorobenzenesulfonyl)piperidine-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with a bromine and chlorine atom on a benzene sulfonyl group
Preparation Methods
The synthesis of 1-(4-Bromo-2-chlorobenzenesulfonyl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the benzene sulfonyl chloride derivative. The synthetic route may include:
Bromination and Chlorination:
Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride (SO2Cl2) under controlled conditions.
Piperidine Ring Formation: The piperidine ring is formed through cyclization reactions involving appropriate precursors.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions using carbon dioxide (CO2) under specific conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Bromo-2-chlorobenzenesulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions using nucleophiles such as hydroxide ions (OH-) or amines (NH2R).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromo-2-chlorobenzenesulfonyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-chlorobenzenesulfonyl)piperidine-4-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
1-(4-Bromo-2-chlorobenzenesulfonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Bromobenzenesulfonyl)piperidine-4-carboxylic acid: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
1-(4-Chlorobenzenesulfonyl)piperidine-4-carboxylic acid: Lacks the bromine substituent, leading to differences in chemical properties and applications.
1-(4-Bromo-2-fluorobenzenesulfonyl)piperidine-4-carboxylic acid:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13BrClNO4S |
|---|---|
Molecular Weight |
382.66 g/mol |
IUPAC Name |
1-(4-bromo-2-chlorophenyl)sulfonylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H13BrClNO4S/c13-9-1-2-11(10(14)7-9)20(18,19)15-5-3-8(4-6-15)12(16)17/h1-2,7-8H,3-6H2,(H,16,17) |
InChI Key |
WITZCUQPINOBNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-sulfamoylbenzo[d]thiazol-2-yl)nicotinamide](/img/structure/B12127293.png)
![1H-Indene-1,3(2H)-dione, 2-[(2-chlorophenyl)methylene]-](/img/structure/B12127300.png)
![N-[2-(4-methylphenyl)-1-morpholin-4-yl-2-oxoethyl]furan-2-carboxamide](/img/structure/B12127313.png)
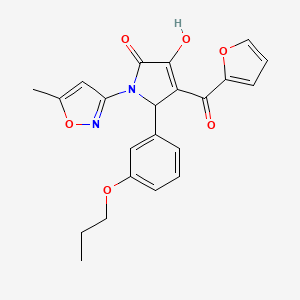
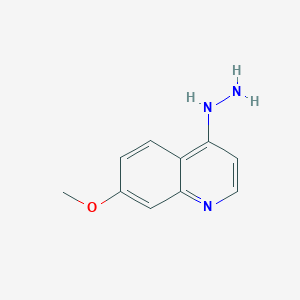
![2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B12127328.png)

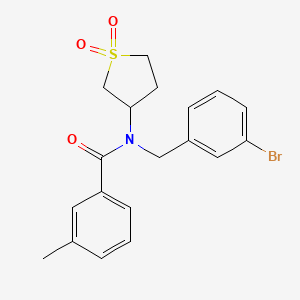
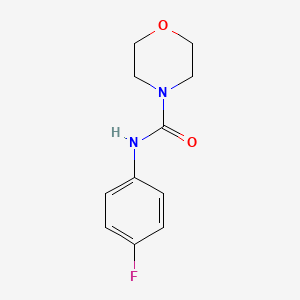

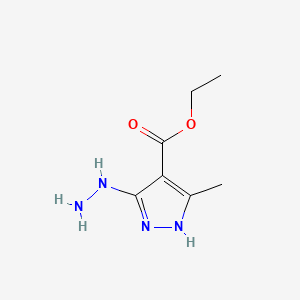
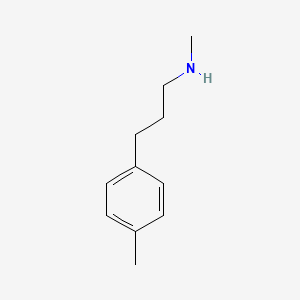
![2-amino-1-(3-chloro-4-methoxyphenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12127378.png)

